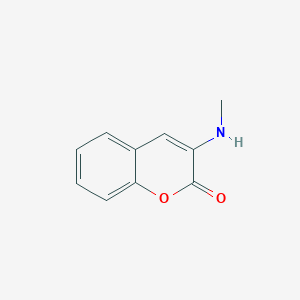

3-(Methylamino)-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

125239-90-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(methylamino)chromen-2-one |

InChI |

InChI=1S/C10H9NO2/c1-11-8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6,11H,1H3 |

InChI Key |

USSJFDYBXMCUCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylamino 2h 1 Benzopyran 2 One and Its Analogs

Strategies for the Construction of the 2H-1-Benzopyran-2-one Core

The foundational step in synthesizing 3-(Methylamino)-2H-1-benzopyran-2-one is the construction of the parent coumarin (B35378) ring system. Various methods, from classical condensation reactions to modern cyclization techniques, have been established for this purpose.

Classical and Modified Condensation Reactions (e.g., Pechmann, Knoevenagel, Perkin, Reformatsky)

Condensation reactions are among the most traditional and widely used methods for synthesizing the coumarin scaffold.

Pechmann Condensation : This method involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The reaction mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org A variety of catalysts, including strong mineral acids (H₂SO₄), Lewis acids (ZnCl₂, AlCl₃), and modern heterogeneous catalysts, have been employed to facilitate this reaction. nih.govarkat-usa.org The choice of catalyst and reaction conditions can be optimized based on the reactivity of the phenol substrate. wikipedia.orgacs.org For instance, highly activated phenols like resorcinol (B1680541) can react under much milder conditions. wikipedia.org

| Phenol Derivative | β-Ketoester | Catalyst | Yield (%) | Reference |

| Phloroglucinol | Ethyl acetoacetate (B1235776) | Zn₀.₉₂₅Ti₀.₀₇₅O | 88 | nih.govacs.org |

| Resorcinol | Ethyl acetoacetate | Sulfamic acid | 95 | arkat-usa.org |

| Pyrogallol | Ethyl acetoacetate | Sulfamic acid | 82 | arkat-usa.org |

| 3-Methoxyphenol | Ethyl acetoacetate | Sulfamic acid | 90 | arkat-usa.org |

Knoevenagel Condensation : The Knoevenagel condensation is a versatile method for preparing 3-substituted coumarins. gaacademy.orgslideshare.net It typically involves the reaction of a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or ammonia. ingentaconnect.comtandfonline.com Green chemistry approaches, utilizing benign solvents like water, biodegradable catalysts such as L-lysine, or solvent-free conditions with microwave irradiation, have been developed to improve the environmental footprint of this reaction. slideshare.netingentaconnect.comtandfonline.com

Perkin Reaction : The Perkin reaction was historically the first method used to synthesize coumarin itself. organicreactions.orgwikipedia.org This reaction involves the condensation of an aromatic aldehyde, such as salicylaldehyde (B1680747), with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). wikipedia.org The mechanism is understood to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate, which is formed in situ. sciforum.net

Reformatsky Reaction : The Reformatsky reaction provides another route to the coumarin skeleton. researchgate.net This reaction involves treating an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with a carbonyl compound like an aldehyde or ketone to yield a β-hydroxy ester. adichemistry.com This intermediate can subsequently undergo cyclization and condensation to form the final coumarin product. adichemistry.com The reaction has been successfully applied in the synthesis of various 3- or 4-substituted coumarins. researchgate.netwisdomlib.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for efficiently generating molecular complexity. mdpi.comnih.gov These one-pot procedures offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For the synthesis of coumarin analogs, a three-component reaction involving salicylaldehyde, an amine, and a C-H acid like diethylmalonate can be employed. mdpi.com This approach is particularly relevant as it can directly install a nitrogen-containing substituent at the C-3 position, yielding coumarin-3-carboxamides which can be precursors to aminocoumarins. mdpi.com A dual catalyst system of piperidine and iodine in a green solvent like ethanol (B145695) has been shown to effectively promote this transformation. mdpi.com

Ring Cyclization Techniques (e.g., radical cyclization, [4+2] annulation)

Modern synthetic chemistry has introduced sophisticated ring-closing strategies for the construction of heterocyclic systems, including the coumarin core.

Radical Cyclization : Radical-mediated cyclization is an important tool for forming carbo- and heterocyclic structures. mdpi.com This method has been applied to the synthesis of complex coumarin-annulated polycyclic heterocycles. mdpi.com For instance, a sequential Claisen rearrangement and tin-hydride mediated radical cyclization can be used to construct fused coumarin systems. mdpi.com Another strategy involves the visible-light-promoted cascade radical cyclization of ester arylpropiolates, which can be used to synthesize various 3-substituted coumarins. researchgate.net

[4+2] Annulation : Annulation reactions, particularly those following a formal [4+2] cycloaddition pathway, offer a convergent approach to building fused ring systems. In one such strategy, a 2H-pyran-2-one (pyrone) derivative can act as the four-carbon component, reacting with a two-carbon unit to form an annulated ring. nih.gov This method allows for the incorporation of an intact pyrone ring into more complex molecular architectures. nih.gov Enantioselective [4+2] annulations catalyzed by chiral phosphines have also been developed, demonstrating the potential for asymmetric synthesis of related heterocyclic structures. nih.gov

Targeted Introduction of the 3-(Methylamino) Moiety and Related Substituents

Once the 2H-1-benzopyran-2-one core is established, the next critical phase is the introduction and functionalization of the methylamino group at the C-3 position.

Amination and Alkylation Strategies at Position 3

The direct introduction of a methylamino group can be challenging, so a common strategy involves the synthesis of a 3-aminocoumarin (B156225) precursor followed by alkylation.

Amination Strategies : 3-Aminocoumarins are key intermediates for a wide range of 3-substituted analogs. ingentaconnect.com A classical route to 3-(acetylamino)coumarins involves the condensation of salicylaldehydes with N-acetylglycine. researchgate.net However, this method can require high temperatures and produce low yields. researchgate.net More contemporary methods offer milder and more efficient alternatives. For example, copper-catalyzed C-N bond formation using sodium azide (B81097) on a 3-bromocoumarin substrate, followed by reduction, can yield the desired 3-aminocoumarin. researchgate.net Palladium-catalyzed amination is another powerful technique for this transformation. researchgate.net

Alkylation Strategies : After the successful synthesis of 3-aminocoumarin, the primary amino group can be selectively alkylated to introduce the methyl substituent. researchgate.net This transformation can be achieved using standard alkylating agents. The reactivity of the amino group in 3-aminocoumarin makes it susceptible to reaction with various electrophiles, allowing for the synthesis of a diverse library of N-substituted derivatives. researchgate.net

| Starting Material | Reagent(s) | Product | Method | Reference |

| 3-Bromocoumarin | 1. NaN₃, Cu catalyst; 2. Reduction | 3-Aminocoumarin | Amination | researchgate.net |

| 3-Bromo-4-tosyloxycoumarin | p-Anisidine, Pd-Xantphos catalyst | 3-(p-methoxyphenylamino)-4-tosyloxycoumarin | Palladium-Catalyzed Amination | researchgate.net |

| 3-Aminocoumarin | Alkylating agent (e.g., Methyl iodide) | 3-(Alkylamino)coumarin | Alkylation | researchgate.net |

Functionalization of the Pyranone Ring

The pyranone ring of the coumarin system possesses distinct sites of reactivity, primarily at the C-3 and C-4 positions, which can be exploited for further functionalization. nih.gov

Reactivity at Position 3 : The C-3 position is often the most investigated site for modification on the coumarin scaffold. nih.gov The double bond between C-3 and C-4 is susceptible to various transformations. Radical-induced reactions, for instance, allow for the introduction of a wide array of functional groups. nih.gov Using aryl alkynoates as precursors, functionalities such as alkyl, trifluoromethyl, and nitro groups can be installed at the C-3 position through cascade cyclization reactions. frontiersin.org Furthermore, 3-(bromoacetyl)coumarins serve as versatile building blocks, reacting with a range of nucleophiles to afford diverse derivatives. nih.gov

Green Chemistry and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become integral to the design of synthetic routes in organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of coumarin derivatives, including this compound, has benefited significantly from these advancements, with a focus on developing more sustainable and environmentally benign methodologies.

Imidazole (B134444) and its derivatives have emerged as effective organocatalysts in the synthesis of complex heterocyclic compounds. An eco-friendly and efficient one-pot green multicomponent approach has been developed for synthesizing functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which are derivatives of the core coumarin structure. This method utilizes imidazole as a catalyst in water, a green solvent, under mild reaction conditions.

The reaction typically involves the condensation of 4-hydroxy coumarin, various aldehydes, and 2-bromoacetophenone (B140003). The amphoteric nature of imidazole is key to its catalytic activity in this process. A plausible mechanism suggests that imidazole first facilitates a Knoevenagel condensation between 4-hydroxy coumarin and an aldehyde. Concurrently, it reacts with 2-bromoacetophenone to form an imidazolium (B1220033) ylide, which acts as a nucleophile, driving the reaction forward to yield the final dihydrofuro[3,2-c]coumarin product. This strategy demonstrates broad functional group tolerance and produces a series of novel coumarin analogs in excellent yields, ranging from 72% to 98%. The use of water as the solvent and the mild conditions underscore the sustainability of this synthetic route.

Table 1: Imidazole-Catalyzed Synthesis of Dihydrofuro[3,2-c]coumarins

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield Range |

|---|---|---|---|---|---|

| 4-Hydroxy Coumarin | Aromatic/Aliphatic Aldehydes | 2-Bromoacetophenone | Imidazole | Water | 72-98% |

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. This technology dramatically reduces reaction times, often from hours to minutes, increases product yields, and enhances energy efficiency. The synthesis of coumarin and its derivatives has been extensively improved through the application of microwave irradiation in various classical reactions.

Several established methods for coumarin synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Vilsmeier-Haack reaction, have been successfully adapted to microwave conditions. For instance, a rapid and solvent-free, one-pot synthesis of coumarin derivatives via Pechmann condensation of phenols with ethyl acetoacetate uses FeF₃ as a catalyst under microwave irradiation, providing products in good yields. Similarly, the synthesis of coumarins appended to other heterocyclic rings, such as benzimidazole, has shown remarkable improvements in both reaction time and yield when conducted under microwave irradiation compared to conventional heating. The solventless synthesis of 3-substituted benzocoumarins from the corresponding enaminones also highlights the efficiency of this technique.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Coumarin Derivatives

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Source |

|---|---|---|---|---|---|

| Pechmann Condensation | 60 min | 26% | 3.5 min | 91% | |

| Pyrazole-Benzimidazole Condensation | 4-6 hrs | 65-78% | 6-8 min | 85-94% | |

| Enaminone Cyclization | 2 hrs (reflux) | 45% | 1 min | 60% |

Purification and Characterization Techniques for Novel Derivatives

The successful synthesis of novel derivatives of this compound is contingent upon rigorous purification of the products and unambiguous confirmation of their chemical structures. A suite of chromatographic and spectroscopic techniques is routinely employed for this purpose.

Purification Techniques: Following synthesis, the crude product is often a mixture containing unreacted starting materials, catalysts, and byproducts. The primary step in purification is typically isolation of the solid product by filtration, followed by washing. Further purification is achieved through several methods:

Recrystallization: This is a common and effective technique for purifying solid crystalline compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. Solvents such as ethanol and benzene (B151609) are frequently used for coumarin derivatives.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates, allowing for their separation and collection in fractions.

Preparative Thin Layer Chromatography (TLC): This technique is used for separating smaller quantities of material and works on the same principle as column chromatography.

High-Performance Countercurrent Chromatography (HPCCC): This is an advanced, support-free liquid-liquid partition chromatography technique used for the isolation and purification of natural products and synthetic compounds, including coumarins.

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is often used as a final polishing step to obtain highly pure compounds for analysis.

Characterization Techniques: Once a compound has been purified, its structure is elucidated and confirmed using a combination of spectroscopic methods. Each technique provides a specific piece of information that, when combined, allows for the complete structural assignment of the novel derivative.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For coumarin derivatives, characteristic absorption bands would be observed for the lactone carbonyl (C=O) group, carbon-carbon double bonds (C=C) of the aromatic and pyrone rings, and the N-H bond of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), which helps in confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous determination of the elemental composition.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to empirically verify the molecular formula derived from mass spectrometry data.

Table 3: Summary of Purification and Characterization Techniques

| Technique | Purpose | Information Provided |

|---|---|---|

| Purification | ||

| Recrystallization | Isolate and purify solid compounds | High purity crystalline solid |

| Column Chromatography | Separate components of a mixture | Purified individual compounds |

| HPLC / HPCCC | High-resolution separation and purification | High purity compounds for analysis |

| Characterization | ||

| Infrared (IR) Spectroscopy | Identify functional groups | Presence of C=O, N-H, C=C, etc. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidate the carbon-hydrogen framework | Connectivity and chemical environment of atoms |

| Mass Spectrometry (MS / HRMS) | Determine molecular weight and formula | Molecular ion peak (m/z) and fragmentation pattern |

| Elemental Analysis | Confirm elemental composition | Percentage of C, H, N, etc. |

Molecular Mechanisms of Action and Biological Target Identification

Elucidation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which benzopyran derivatives exert their effects. nih.gov These interactions can range from competitive binding at active sites to the allosteric modulation of enzyme function.

Certain benzopyrone derivatives have been identified as promising inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial growth and reproduction, composed of GyrA and GyrB subunits. nih.govwikipedia.org The GyrB subunit possesses an ATP-binding site, which is crucial for its enzymatic function of introducing negative supercoils into DNA. nih.gov

Benzopyrone-based compounds, such as the natural antibiotics novobiocin (B609625) and clorobiocin, function as competitive inhibitors by targeting this ATP-binding site on the GyrB subunit. nih.gov By occupying the same site as ATP, these inhibitors prevent the enzyme from harnessing the energy required for its catalytic cycle, thereby blocking DNA replication and leading to an antibacterial effect. nih.gov Research in this area focuses on designing novel benzopyrone derivatives to act as competitive inhibitors of the GyrB subunit's ATPase activity. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Binding Site |

|---|---|---|---|

| Aminobenzopyrones (e.g., Novobiocin) | DNA Gyrase (GyrB Subunit) | Competitive Inhibition | ATP-binding site |

| Synthetic Benzopyrone Derivatives | DNA Gyrase (GyrB Subunit) | Competitive Inhibition | ATP-binding site |

Topoisomerase II: Eukaryotic DNA topoisomerase II is a vital enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. wikipedia.orgwikipedia.org This function is critical during DNA replication and chromosome segregation. nih.gov Certain derivatives, such as the pyranonaphthoquinones alpha-lapachone (B50631) and beta-lapachone, have been shown to inhibit topoisomerase II. nih.gov These compounds can act as catalytic inhibitors of the enzyme. nih.gov Their mechanism may involve inducing an abortive dissociation of topoisomerase II from the DNA, leading to an accumulation of DNA fragments and disrupting cellular processes. nih.gov This mode of action distinguishes them from typical topoisomerase poisons, which primarily stabilize the enzyme-DNA cleavage complex. wikipedia.orgnih.gov

α-glucosidase: α-glucosidase enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govwikipedia.org Inhibition of these enzymes can delay carbohydrate absorption and reduce postprandial blood glucose levels. nih.gov A series of synthesized 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives have demonstrated potent inhibitory activity against α-glucosidase. nih.gov For instance, the derivative 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one was found to be a highly potent inhibitor with an IC50 value of 0.0645 µM. nih.gov Such compounds represent non-sugar-based inhibitors that could modulate α-glucosidase activity. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | α-glucosidase | 0.0645 µM |

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, catalyzing the conversion of androgens into estrogens. wikipedia.orgnih.gov In hormone-receptor-positive breast cancers, locally produced estrogen can promote tumor growth. wikipedia.orgclinpgx.org Therefore, aromatase inhibitors are a cornerstone of endocrine therapy. mdpi.com Natural phytochemicals, including some coumarins, have been identified as aromatase inhibitors. nih.gov Research has demonstrated that certain coumarin (B35378) derivatives can act as potent competitive inhibitors of aromatase with respect to the androgen substrate, suggesting that the benzopyran-2-one scaffold can be a template for developing new aromatase inhibitors. youtube.com

Estrogen Sulfatase: Estrogen sulfatase (also known as steroid sulfatase, STS) plays a crucial role in regulating the levels of active estrogens by converting biologically inactive estrogen sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and estradiol (B170435) sulfate (E2S), back into their active forms, estrone and estradiol. frontiersin.orgwikipedia.org This pathway is a significant source of estrogen in hormone-dependent breast tumors in postmenopausal women. nih.gov Consequently, inhibiting estrogen sulfatase is a therapeutic strategy for treating these cancers. nih.gov Various compounds, including A-ring-substituted estrogen-3-O-sulfamates, have been developed as potent inhibitors of this enzyme. researchgate.net While specific data on 3-(Methylamino)-2H-1-benzopyran-2-one is not available, the broader search for non-steroidal STS inhibitors remains an active area of research. nih.gov

Interactions with Specific Receptors and Signaling Pathways

Beyond direct enzyme inhibition, benzopyran derivatives can modulate cellular functions by interacting with specific receptors and interfering with their signaling pathways.

Adenosine receptors are G protein-coupled receptors with four known subtypes (A1, A2A, A2B, and A3) that are widely expressed and involved in various physiological processes. mdpi.com The A2A receptor, in particular, has been a target for therapeutic intervention in conditions like Parkinson's disease. drugbank.com Antagonists of the A2A receptor are believed to have neuroprotective functions. mdpi.com While many different chemical scaffolds have been explored for A2A antagonism, the specific interaction of this compound with these receptors is not detailed in available research. However, the development of selective antagonists for A1 and A2A receptors is a significant focus in medicinal chemistry, with various heterocyclic compounds being investigated for this purpose. drugbank.comnih.gov

The estrogen receptor (ER) exists in two main subtypes, ERα and ERβ, and is the primary target in the treatment of ER-positive breast cancer. clinpgx.org Compounds that modulate ER activity can act as agonists or antagonists. Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are designed to antagonize estrogen's proliferative effects in breast tissue. mdpi.comnih.gov

Studies on 2,3-diaryl-2H-1-benzopyran derivatives have shown that they can interfere with ER-dependent signaling. nih.gov These compounds have been observed to inhibit estrogen-induced transactivation and proliferation in endometrial adenocarcinoma cells. nih.gov This indicates that the benzopyran structure can serve as a scaffold for molecules that modulate both classical and non-classical estrogen receptor signaling pathways, leading to anti-proliferative effects. nih.gov

An article focusing on the specific molecular mechanisms of This compound cannot be generated at this time.

Following a comprehensive search of available scientific literature, no specific research data was found for the compound “this compound” in relation to the outlined topics:

Impact on Cell Cycle Regulatory Proteins (e.g., CDC25 Phosphatases)

Influence on Apoptosis-Related Proteins and Pathways (e.g., Bcl-2/Bax ratio, caspase activation)

Modulation of PI3K/AKT/mTOR Signaling

Mechanisms of Antioxidant Activity (e.g., neutralization of free radicals)

DNA Intercalation and Related Effects

Protein Binding Affinity (e.g., Human Serum Albumin)

While extensive research exists for the broader class of compounds known as coumarins (benzopyran-2-ones) and their various derivatives, the specific biological activities and molecular targets of this compound have not been detailed in the accessible literature.

To adhere to the principles of scientific accuracy and the strict instructions provided, which forbid the introduction of information outside the explicit scope of the requested compound, the article cannot be written. Attributing findings from other related coumarin derivatives to this specific molecule would be scientifically inaccurate and constitute speculation.

DNA and Protein Binding Studies

Interactions with Central Nervous System (CNS) Enzymes

Following a comprehensive review of scientific literature and chemical databases, no specific research findings detailing the direct interactions of the compound This compound with Central Nervous System (CNS) enzymes have been publicly documented.

While the broader class of coumarin derivatives has been a subject of extensive research for their potential effects on various enzymes within the CNS, including monoamine oxidases (MAO) and acetylcholinesterase (AChE), studies focusing explicitly on the 3-methylamino substituted variant are not available. Scientific investigations into the structure-activity relationships of coumarins often explore a wide range of substitutions at the 3-position of the benzopyran-2-one core to modulate their biological activity. However, the specific methylamino substitution at this position in relation to CNS enzyme inhibition has not been characterized in the available research.

Therefore, at present, there is no scientific data to report on the molecular mechanisms of action or the identification of specific biological targets within the CNS for This compound . Further empirical research would be necessary to determine if this particular compound exhibits any inhibitory or modulatory effects on CNS enzymes.

Computational Chemistry and Cheminformatics in 3 Methylamino 2h 1 Benzopyran 2 One Research

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of 3-(Methylamino)-2H-1-benzopyran-2-one, it is used to forecast its binding mode within the active site of a protein target. This method is crucial for identifying potential biological targets and understanding the structural basis of the compound's activity.

Research on related benzopyran-2-one structures has successfully used molecular docking to identify potential mechanisms of action. For instance, docking studies have suggested that certain coumarin (B35378) derivatives may act as inhibitors of enzymes like DNA topoisomerase I. nih.gov These simulations assess the binding energy and quality of the interaction between the ligand (the coumarin derivative) and the target protein, providing a rating of potential efficacy. By comparing the docking scores and binding modes of various derivatives, researchers can prioritize which compounds to synthesize and test in vitro, saving significant time and resources. nih.gov

Once a potential binding pose is identified through docking, a detailed analysis of the specific interactions between the ligand and the protein is performed. This ligand-protein interaction profiling is essential for understanding the stability and specificity of the binding. nih.gov For aromatic compounds like this compound, these interactions are multifaceted.

Key interactions typically observed for coumarin-based ligands include:

Hydrogen Bonds: These are crucial for anchoring the ligand within the active site. The oxygen and nitrogen atoms in this compound can act as hydrogen bond acceptors or donors with amino acid residues.

Hydrophobic Interactions: The benzopyran core provides a significant hydrophobic surface that can interact favorably with nonpolar residues in the protein's binding pocket. researchgate.net

π-π Stacking: The aromatic ring system of the coumarin core can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which significantly contributes to binding affinity. researchgate.netnih.gov

π-Alkyl Interactions: These occur between the aromatic ring of the ligand and alkyl side chains of amino acids like valine and leucine. researchgate.net

Tools such as the Protein-Ligand Interaction Profiler (PLIP) are used to systematically calculate and visualize these non-covalent interactions within the docked complex, providing a comprehensive understanding of the binding mode. nih.govresearchgate.net

Table 1: Common Ligand-Protein Interactions for Coumarin Scaffolds

| Interaction Type | Key Functional Groups Involved (Ligand) | Interacting Amino Acid Residues (Protein) | Significance in Binding |

| Hydrogen Bonding | Carbonyl oxygen, Amino nitrogen | Ser, Thr, His, Lys, Gln | Directional; key for specificity and anchoring |

| π-π Stacking | Benzene (B151609) ring of the benzopyran core | Phe, Tyr, Trp, His | Stabilizes the complex through aromatic ring interactions |

| Hydrophobic | Benzopyran core, Methyl group | Ala, Val, Leu, Ile, Met | Contributes to overall binding affinity and stability |

| π-Alkyl | Benzene ring of the benzopyran core | Val, Leu, Ile, Ala | Weaker than π-π stacking but contributes to positioning |

Molecular docking programs provide scoring functions to estimate the binding affinity, often expressed in kcal/mol. nih.gov These scores are a proxy for the binding free energy and are used to rank different compounds or different binding poses of the same compound. A more negative score typically indicates a more favorable binding interaction. For example, studies on similar heterocyclic compounds have reported binding affinities ranging from -5.3 to -7.0 kcal/mol for promising candidates against various protein targets. nih.govmdpi.com

For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed on the docked complexes. nih.govmdpi.com These methods calculate the free energy of binding by considering contributions from van der Waals forces, electrostatic interactions, and solvation energies, offering a more refined estimation of the ligand's binding potential than docking scores alone. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. These methods model the electron distribution within the molecule, allowing for the calculation of various molecular properties that are not accessible through classical molecular mechanics methods like docking.

DFT is a popular computational method used to investigate the structural and energetic properties of molecules with high accuracy. asrjetsjournal.org For coumarin derivatives, DFT is applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Spectroscopic Properties: Predict vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to validate the computational model. nih.gov

Determine Reactivity Indices: Analyze Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's chemical reactivity and predict sites susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecular surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. nih.gov

These calculations are foundational for understanding the intrinsic properties of this compound that govern its biological activity. nih.gov

NBO analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis can elucidate:

Hyperconjugation: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net These interactions stabilize the molecule and influence its conformation and reactivity. The strongest delocalizations often involve interactions between lone pairs (e.g., on the nitrogen or oxygen atoms) and adjacent antibonding orbitals. wisc.edu

Hybridization: It determines the hybridization of atomic orbitals contributing to specific bonds, offering insights into the bonding nature. q-chem.com

Intramolecular Hydrogen Bonding: NBO analysis can confirm and quantify the strength of intramolecular hydrogen bonds, which can significantly impact the molecule's preferred conformation. nih.gov

Table 2: Key Outputs of NBO Analysis and Their Chemical Interpretation

| NBO Output | Chemical Interpretation | Relevance to this compound |

| Occupancy of Orbitals | Describes the electron density in bonds, lone pairs, and antibonding orbitals. | Reveals the quality of the Lewis structure representation. wisc.edu |

| Second-Order Perturbation Energy (E(2)) | Estimates the stabilization energy from donor-acceptor (hyperconjugative) interactions. | Quantifies the strength of intramolecular charge transfer and delocalization. nih.govresearchgate.net |

| Natural Atomic Charges | Provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken analysis. | Helps in understanding the electrostatic potential and reactivity sites. q-chem.com |

| Hybridization of NBOs | Describes the s-p character of atomic orbitals used in forming bonds and lone pairs. | Provides insight into bond angles and molecular geometry. |

In Silico Screening and Virtual Library Design

In silico or virtual screening is a powerful cheminformatics approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with a core scaffold like this compound, researchers can design a virtual library containing thousands or even millions of related derivatives by systematically modifying various parts of the molecule. nih.gov

This process typically involves a hierarchical filtering approach:

Initial Filtering: Compounds are first filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) and drug-likeness rules (e.g., Lipinski's Rule of Five) to remove molecules with poor pharmacokinetic profiles. nih.govnih.gov

High-Throughput Virtual Screening (HTVS): The remaining compounds are then subjected to rapid, less computationally intensive docking protocols to quickly identify a smaller subset of potential hits. nih.gov

Refined Docking: The hits from HTVS are then re-docked using more accurate and precise algorithms (e.g., Standard Precision or Extra Precision docking) to improve the reliability of the binding predictions. nih.gov

Post-Docking Analysis: The top-ranked compounds are further analyzed for their binding interactions and estimated binding free energies to select the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

This strategy allows for the efficient exploration of a vast chemical space, significantly increasing the chances of discovering novel and potent bioactive molecules based on the this compound scaffold. nih.gov

Prediction of Activity Spectra for Substances (PASS) Analysis

While specific PASS data for this compound is absent, the general principles of the analysis would involve submitting the 2D structure of the molecule to the PASS software. The output would typically be a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. Activities with a Pa value greater than the Pi value are considered possible for the compound. Researchers would then typically focus on activities with higher Pa values for further experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, specific studies detailing the conformational analysis and molecular dynamics (MD) simulations of this compound are not extensively documented in publicly accessible research.

Conformational analysis for this compound would involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape, which dictates how it interacts with biological targets. Such an analysis would likely investigate the rotational barriers around the C(3)-N bond and the orientation of the methylamino group relative to the benzopyran-2-one core.

Molecular dynamics simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds, researchers can understand the flexibility of the molecule, its interactions with solvent molecules (such as water), and its potential binding modes with target proteins. An MD simulation of this compound would offer insights into its structural stability and the fluctuations of its key dihedral angles, which could be instrumental in understanding its pharmacokinetic and pharmacodynamic properties.

Although specific data tables and detailed research findings for this compound are not available, the application of these computational techniques would be a valuable step in the rational design and development of new therapeutic agents based on this scaffold.

Cellular and Subcellular Biological Activity Investigations of 3 Methylamino 2h 1 Benzopyran 2 One Derivatives

In Vitro Cellular Assays for Pharmacological Efficacy

Antiproliferative Activity in Cancer Cell Lines (e.g., HeLa, HL-60, MCF7)

Derivatives of 2H-1-benzopyran-2-one, commonly known as coumarins, have demonstrated a wide range of pharmacological activities, including anticancer properties. nih.govresearchgate.net The antiproliferative effects of these compounds have been evaluated against various human tumor cell lines.

One study synthesized new coumarin-based benzopyranone derivatives and tested their cytotoxic effects on A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) human cancerous cell lines. researchgate.netnih.gov The antiproliferative activities were assessed using the MTT assay after 24, 48, and 72 hours of drug exposure at concentrations ranging from 0-100 μM. researchgate.netnih.gov The results indicated that some of these derivatives exhibited significant inhibitory activities against these cell lines. researchgate.netnih.gov

Another novel benzopyran derivative, SIMR1281, was screened for its antiproliferative activity against breast cancer cell lines (MCF7 and SKBR3) and a colorectal cancer cell line (HCT116). nih.gov This compound showed potent anticancer activity by inhibiting cell proliferation through the induction of DNA damage, perturbations of the cell cycle, and inactivation of key signaling pathways. nih.gov

The following table summarizes the antiproliferative activity of selected benzopyranone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Key Findings |

| Coumarin-based benzopyranone derivatives | A549, MCF-7 | MTT assay | Significant inhibitory activities observed. researchgate.netnih.gov |

| SIMR1281 | MCF7, SKBR3, HCT116 | Proliferation assays | Potent anticancer activity, induces DNA damage and cell cycle perturbations. nih.gov |

| Thiazole-coumarin derivatives | HT-29, HCT116 | Cell viability assays | Compounds with electron-withdrawing groups showed significant anticancer activities. researchgate.net |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | In vivo tumor growth | Reduced tumor growth in nude mice. nih.gov |

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Derivatives of 2H-1-benzopyran-2-one have been investigated for their antimicrobial properties. A study on novel 3,7-disubstituted 2H-1-benzopyran-2-one derivatives evaluated their antibacterial and antifungal activities. researchgate.net Certain compounds within this series demonstrated significant antifungal activity against selected strains, with some showing better efficacy than the standard drug fluconazole (B54011) against Trichophyton mentagrophytes. researchgate.net

Another study synthesized new heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones and tested their antibacterial activity against S. aureus, E. coli, and Klebsiella. asrjetsjournal.org The results showed that different derivatives had significant activity against specific bacterial strains. asrjetsjournal.org For instance, compounds 4a and 4c were notably active against S. aureus, while 4b and 4d were effective against E. coli. asrjetsjournal.org

The antimicrobial potential of coumarin-based products has also been explored, with studies showing that semisynthetic derivatives can have a more potent antimicrobial effect compared to their natural counterparts. nih.gov

The following table presents the antimicrobial efficacy of various 2H-1-benzopyran-2-one derivatives.

| Derivative Series | Microbial Strain(s) | Key Findings |

| 3,7-disubstituted 2H-1-benzopyran-2-ones | Trichophyton mentagrophytes | Some compounds showed better antifungal activity than fluconazole. researchgate.net |

| Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones | S. aureus, E. coli, Klebsiella | Derivatives exhibited strain-specific significant antibacterial activity. asrjetsjournal.org |

| Substituted 2H- nih.gov-benzopyran-2-ones (Series 5 and 6) | S. aureus, E. coli, Klebsiella | Showed considerable antimicrobial activity. researchgate.net |

Anti-inflammatory Cellular Responses

The anti-inflammatory potential of 2H-1-benzopyran derivatives has been an area of active research. One study isolated two 2H-1-benzopyran derivatives from Chaenomeles sinensis and evaluated their anti-neuroinflammatory activity. koreascience.kr These compounds demonstrated powerful anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. koreascience.kr

Another study synthesized a series of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues, evaluating their anti-inflammatory activity in animal models. nih.gov The results indicated that these compounds are active anti-inflammatory agents, with effects comparable to the reference drug piroxicam. nih.gov

The following table summarizes the anti-inflammatory cellular responses of 2H-1-benzopyran-2-one derivatives.

| Compound/Derivative | Cellular/Animal Model | Key Findings |

| Methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylate & Methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylate | LPS-activated BV-2 cells | Powerful anti-neuroinflammatory effects by inhibiting NO production. koreascience.kr |

| N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides | Carrageenan-induced rat paw oedema & acetic acid-induced peritonitis | Active anti-inflammatory agents with effects comparable to piroxicam. nih.gov |

Intracellular Target Engagement Studies

Understanding how a drug interacts with its cellular targets is crucial for its development. Bioluminescence Resonance Energy Transfer (BRET) is a method used to observe drug-target binding within intact cells. nih.gov This technique can be applied to quantify drug engagement with target proteins. nih.gov While specific intracellular target engagement studies for 3-(Methylamino)-2H-1-benzopyran-2-one were not detailed in the provided search results, the general applicability of methods like BRET is relevant for future research on this compound and its derivatives. nih.gov Such studies would help in identifying the specific proteins that these compounds interact with to exert their biological effects.

Effects on Cellular Processes

Cell Cycle Arrest Induction

The ability to induce cell cycle arrest is a key mechanism for many anticancer agents. A novel benzopyran derivative, SIMR1281, was found to inhibit cancer cell proliferation by causing perturbations in the cell cycle. nih.gov Another study on a trifluoromethyl benzopyran derivative, C110g, showed that it suppressed the viability of HeLa human cervical cancer cells by inducing DNA damage and G1 cell cycle arrest. nih.gov This was associated with an increase in the levels of p53 and p21 proteins, which are critical regulators of the cell cycle. nih.gov

The following table details the effects of benzopyran derivatives on cell cycle progression.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

| SIMR1281 | Cancer cell lines | Perturbations of the cell cycle | - |

| C110g (trifluoromethyl benzopyran) | HeLa | G1 cell cycle arrest | Increased levels of p53 and p21. nih.gov |

Apoptosis Induction and Pathways (Caspase-Dependent, Mitochondrial Pathway)

Derivatives of 2H-1-benzopyran-2-one, commonly known as coumarins, have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. Research indicates that these compounds can trigger apoptosis through intrinsic, mitochondria-mediated pathways that are dependent on a family of cysteine proteases called caspases.

The mitochondrial pathway of apoptosis is a key target for many anti-cancer agents. In this pathway, cellular stress signals lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. One study on coumarin-benzimidazole derivatives demonstrated their capacity to induce caspase-dependent apoptosis in various human cancer cell lines. nih.gov This process often involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. mpg.denih.gov The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.gov

Studies on various coumarin (B35378) derivatives have shown that they can influence the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial pathway. For instance, treatment with certain coumarin compounds has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net This shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential and the release of cytochrome c. researchgate.net The released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9.

A novel coumarin derivative, DBH2, has been shown to induce apoptosis in chronic myeloid leukemia cells through a mechanism involving the STAT/caspase-3 pathway. nih.gov Furthermore, research on meriolin derivatives, which also contain a heterocyclic scaffold, has highlighted their ability to activate the mitochondrial apoptosis pathway, requiring caspase-9 for their cytotoxic effect. mpg.de

| Derivative Class | Cell Line | Observed Effect | Pathway Implication |

| Coumarin-benzimidazole | Various human cancer | Caspase-dependent apoptosis | Caspase activation |

| Coumarin | Human cervical cancer (HeLa) | Increased Bax, decreased Bcl-2/Bcl-xL, cytochrome c release, caspase-3 activation | Mitochondrial pathway |

| Meriolin derivatives | Jurkat and Ramos | Caspase-9 dependent apoptosis | Mitochondrial pathway |

| DBH2 (Coumarin derivative) | Chronic myeloid leukemia | Apoptosis via STAT/caspase-3 pathway | Caspase-dependent |

Modulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as signaling molecules in various cellular processes. However, excessive ROS production can lead to oxidative stress, a condition that can damage cellular components such as DNA, proteins, and lipids, and contribute to various pathological conditions. nih.gov

Derivatives of 3-phenylcoumarin (B1362560) have been shown to modulate the production of ROS by immune complex-stimulated human neutrophils. nih.gov These compounds were found to inhibit luminol-enhanced chemiluminescence, an indicator of ROS production, suggesting an ability to interfere with oxidative burst in these immune cells. nih.gov Specifically, certain dihydroxy-substituted 3-phenylcoumarins were effective inhibitors of myeloperoxidase activity and possessed hypochlorous acid scavenging ability, indicating a direct interaction with ROS and related enzymes. nih.gov

The antioxidant properties of coumarin derivatives are a significant area of research. nih.gov Natural and synthetic coumarins have been recognized as inhibitors of enzymes involved in inflammatory processes that generate ROS, such as lipoxygenase and cyclooxygenase. nih.gov They have also been found to scavenge hydroxyl radicals and superoxide (B77818) anions, thereby mitigating free radical-mediated injury. nih.gov

In the context of neurodegenerative diseases like Parkinson's, neuroinflammation and oxidative stress are key pathogenic mechanisms. Studies on coumarin-chalcone derivatives have demonstrated their ability to protect neuronal cells against neurotoxin-induced damage by reducing the production of ROS. frontiersin.org This protective effect is associated with the upregulation of antioxidative pathways. frontiersin.org

| Derivative Class | Cellular Model | Effect on ROS | Mechanism of Action |

| 3-Phenylcoumarins | Human neutrophils | Inhibition of ROS production | Myeloperoxidase inhibition, ROS scavenging |

| Coumarin-chalcones | Human microglia and neuroblastoma cells | Amelioration of cellular ROS production | Upregulation of antioxidative pathways |

| General Coumarins | Not specified | Scavenging of hydroxyl radicals and superoxide anions | Direct radical scavenging |

Neuroprotective and Neurobiological Activity in Cell Models

The potential of this compound derivatives in the context of neurological disorders is an active area of investigation, with a focus on their ability to inhibit key enzymes, penetrate the blood-brain barrier, and elicit antinociceptive effects.

Cholinesterase and Monoamine Oxidase Inhibition in Neuronal Cells

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. mdpi.com Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease as they prevent the degradation of dopamine in the brain. researchgate.net

Several coumarin derivatives have been identified as potent inhibitors of both cholinesterases and monoamine oxidases, making them attractive candidates for the development of multi-target-directed ligands for neurodegenerative diseases. mdpi.combohrium.com For instance, a series of coumarin Mannich base derivatives were synthesized, with one compound showing potent and selective inhibitory activity against human MAO-B. nih.gov In another study, 3-phenylcoumarin derivatives were found to exhibit MAO-B inhibitory activities in the low micromolar range. researchgate.net

The inhibitory potency of these derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50). For example, certain 6-aminocoumarin based derivatives have demonstrated AChE inhibitory activity with IC50 values in the nanomolar range, comparable to or even exceeding the potency of standard drugs like donepezil. sci-hub.se Similarly, some coumarin-chalcone hybrids have been shown to inhibit both AChE and BChE. researchgate.net

| Compound/Derivative Class | Target Enzyme | IC50 Value |

| 6-Aminocoumarin derivative (5b) | Acetylcholinesterase (AChE) | 37.0 nM sci-hub.se |

| Quinoxaline derivative (6c) | Acetylcholinesterase (AChE) | 0.077 µM nih.gov |

| Phthalimide derivative (4b) | Acetylcholinesterase (AChE) | 16.42 µM nih.gov |

| Pyridazinobenzylpiperidine (S5) | Monoamine Oxidase B (MAO-B) | 0.203 µM nih.gov |

| Thiosemicarbazone derivative (2b) | Monoamine Oxidase B (MAO-B) | 0.042 µM mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide (1) | Monoamine Oxidase B (MAO-B) | 3.47 µM mdpi.com |

Blood-Brain Barrier Penetration in Cellular Models

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.com For a drug to be effective in treating central nervous system disorders, it must be able to penetrate the BBB. mdpi.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of compounds across the BBB. bohrium.comnih.gov This assay provides a measure of the effective permeability (Pe) of a compound. A good correlation has been shown between PAMPA-BBB results and in vivo brain penetration data. nih.gov

While specific data on the BBB penetration of this compound derivatives is limited, studies on related coumarin structures provide insights. For example, a novel coumarin derivative, IMM-H004, has been shown to improve focal cerebral ischemia by protecting the BBB in animal models. mpg.de The lipophilicity of a compound is a key determinant of its ability to passively diffuse across the BBB. researchgate.net

| Assay | Purpose | Key Feature |

| PAMPA-BBB | Predicts passive diffusion across the BBB | High-throughput, cost-effective bohrium.com |

| In situ brain perfusion | Measures in vivo BBB permeability | Provides a direct measure of brain uptake bohrium.com |

| MDR1-MDCKII | Assesses permeability and efflux | Cell-based model expressing efflux transporters bohrium.com |

Antinociceptive Effect in Models

Antinociceptive agents are substances that reduce the sensitivity to painful stimuli. The potential analgesic effects of coumarin derivatives have been evaluated in various animal models of pain, such as the formalin test and the acetic acid-induced writhing test. mdpi.comnih.gov The formalin test is particularly useful as it can distinguish between neurogenic pain (early phase) and inflammatory pain (late phase). nih.gov

A study on a series of 3-(3-methyl-3,4-dihydro-2H-benzo[b] bohrium.comnih.govthiazin-3-yl)-2H-chromen-2-one derivatives demonstrated their antinociceptive properties in both the formalin and writhing tests in mice. mdpi.com The results indicated that some of these compounds were more effective than the standard non-steroidal anti-inflammatory drug mefenamic acid in the late phase of the formalin test. mdpi.com

The antinociceptive activity of these compounds is often dose-dependent. For instance, novel chalcone (B49325) derivatives have shown dose-dependent anti-nociceptive activity in the writhing test, with some compounds exhibiting higher potency than celecoxib. nih.gov Similarly, certain triazine derivatives have been shown to significantly suppress both the acute and chronic phases of the formalin test. nih.gov

| Derivative Class | Animal Model | Pain Test | Observed Effect |

| 3-(3-methyl-3,4-dihydro-2H-benzo[b] bohrium.comnih.govthiazin-3-yl)-2H-chromen-2-ones | Mice | Formalin test, Acetic acid-induced writhing | Significant antinociceptive activity mdpi.com |

| Chalcone derivatives | Mice | Acetic acid-induced writhing | Dose-dependent anti-nociceptive activity nih.gov |

| Triazine derivatives | Mice | Formalin test | Suppression of acute and chronic pain phases nih.gov |

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Rodents | Tail-flick and Formalin test | Dose-dependent attenuation of nociceptive response mdpi.com |

Specialized Applications of 3 Methylamino 2h 1 Benzopyran 2 One Derivatives As Fluorescent Probes

Design Principles for Coumarin-Based Fluorescent Probes

The design of effective coumarin-based fluorescent probes hinges on the strategic modification of the coumarin (B35378) core to modulate its fluorescence in response to a specific analyte. This involves the careful selection and modification of the fluorophore and the introduction of a recognition element, or sensing moiety. The primary mechanisms governing the fluorescence response include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.org

The core fluorophore's structure is critical to the probe's optical properties. Modifications to the coumarin skeleton can tune the excitation and emission wavelengths, Stokes shift, and quantum yield.

BODIPY Hybrids: Boron-dipyrromethene (BODIPY) dyes are known for their sharp emission peaks and high fluorescence quantum yields. Hybridizing coumarin with BODIPY can create probes with enhanced photostability and tunable optical properties. researchgate.net These hybrids can function as versatile platforms for developing sensors for various analytes, including hydrogen sulfide. researchgate.net The absorption and emission characteristics of these hybrids are strongly influenced by the substitution pattern on the coumarin moiety. rsc.org

Benzocoumarin Dyes: Benzocoumarins are π-extended derivatives of coumarin, resulting from the fusion of an additional benzene (B151609) ring. This extended conjugation typically leads to a significant red shift in both absorption and emission spectra, moving the fluorescence towards the far-red or near-infrared region. nih.govnih.gov This is advantageous for in vivo imaging as it minimizes background fluorescence from biological tissues. Benzo[g]coumarin analogues, in particular, often exhibit large two-photon absorption cross-sections, making them suitable for two-photon microscopy. nih.govresearchgate.net

| Fluorophore Modification | Key Features | Potential Advantages |

| BODIPY Hybrids | Sharp emission peaks, high quantum yield, good photostability. rsc.org | Enhanced brightness and stability, tunable properties. researchgate.net |

| Benzocoumarin Dyes | Extended π-conjugation, red-shifted absorption and emission. nih.govnih.gov | Reduced background fluorescence, suitability for deep-tissue and two-photon imaging. nih.govresearchgate.net |

The selectivity of a fluorescent probe is conferred by the sensing moiety, a chemical group that specifically interacts with the target analyte. This interaction triggers a change in the fluorophore's electronic properties, leading to a detectable change in fluorescence. The sensing moiety is often introduced at the C3 or C7 positions of the coumarin ring, as these positions have a significant influence on the molecule's electronic structure. rsc.org For instance, a vinyl ether group can be introduced as a recognition unit for mercury ions. rsc.org The design of the sensing moiety is tailored to the specific chemical properties of the analyte of interest.

Detection and Imaging of Biological Analytes

Derivatives of 3-(Methylamino)-2H-1-benzopyran-2-one and other coumarins have been successfully employed to detect a range of biologically important molecules.

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes. Coumarin-based probes for NO often utilize an o-phenylenediamine (B120857) group as the sensing moiety. In the presence of NO, this group is converted to a triazole, which alters the electronic properties of the coumarin fluorophore and leads to a "turn-on" fluorescence response. rsc.org A benzo-coumarin embedded probe has demonstrated a low detection limit of 16 nM and a 123-fold fluorescence enhancement upon reaction with NO. rsc.org Another approach involves a dihydropyridine-coumarin-based probe that shows high selectivity and sensitivity for NO and has been successfully used to image NO in living cells. nih.gov A novel trappable Cu(II)-complexed coumarin-based probe has also been developed for monitoring NO production in macrophages. nih.gov

Glutathione (B108866) (GSH) is the most abundant intracellular thiol and plays a critical role in maintaining cellular redox homeostasis. Fluorescent probes for GSH often exploit the nucleophilic nature of the thiol group. One design strategy involves a coumarin derivative with a cyanoacrylamide moiety, which can reversibly react with GSH, allowing for dynamic imaging of GSH levels. rsc.orgrsc.org Another approach utilizes a bromoketo coumarin that is initially non-fluorescent. Reaction with GSH leads to the substitution of the bromide, causing a significant increase in fluorescence. acs.orgnih.gov This particular probe design also allows for the differentiation of GSH from other biothiols like cysteine and homocysteine. acs.orgnih.gov

| Analyte | Probe Design Principle | Outcome |

| Nitric Oxide (NO) | o-phenylenediamine moiety reacts with NO to form a triazole. rsc.org | "Turn-on" fluorescence with high sensitivity. rsc.org |

| Glutathione (GSH) | Reversible reaction with a cyanoacrylamide group. rsc.orgrsc.org | Dynamic imaging of GSH levels. rsc.orgrsc.org |

| Glutathione (GSH) | Nucleophilic substitution of a bromide on a bromoketo coumarin. acs.orgnih.gov | "Turn-on" fluorescence with selectivity over other biothiols. acs.orgnih.gov |

The detection of specific amino acids is crucial for understanding various biological processes. A coumarin-based fluorescent chemosensor has been developed for the detection of histidine. This system employs an "on-off-on" mechanism. A coumarin-based Schiff base probe initially exhibits strong fluorescence. The addition of copper ions (Cu²⁺) quenches this fluorescence. Subsequently, in the presence of histidine, the copper ion is selectively sequestered from the probe, restoring the fluorescence. nih.gov This sensing ensemble approach has been successfully applied to the fluorescence imaging of histidine in living cells. nih.govrsc.org

Advanced Imaging Modalities

A significant advancement in probe design is the development of dual-responsive probes capable of detecting multiple analytes through distinct fluorescent channels. This allows for the simultaneous or distinguishable detection of different species within the same system. A coumarin-based fluorescent probe, designated Cou-F, was engineered for the selective detection of both cysteine (Cys) and bisulfite (HSO₃⁻) through different fluorescence emission modes. nih.gov Upon interaction with Cys, the probe's fluorescence at 521 nm decreased. In contrast, the addition of HSO₃⁻ induced a "turn-on" fluorescent response at 500 nm. nih.gov This dual-channel capability is a considerable advantage, as it addresses the challenge of distinguishing between Cys and HSO₃⁻ using a single fluorophore, paving the way for more complex biological imaging studies. nih.gov

Two-photon microscopy (TPM) is a powerful imaging technique that offers several advantages over traditional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence. nih.govthno.org These features make it ideal for imaging in living cells, tissues, and even whole organisms. news-medical.netnih.gov Derivatives of this compound are well-suited for TPM applications due to their inherent photophysical properties, which can be tuned for efficient two-photon absorption.

The application of TPM with coumarin-based probes has enabled high-resolution imaging of various biological structures and processes. news-medical.net For example, a ratiometric two-photon fluorescent probe was developed for imaging peroxynitrite (ONOO⁻), a reactive oxygen species, in living macrophage cells. thno.org This demonstrates the capacity of these probes to function in complex biological environments at significant tissue depths. TPM has been successfully used to visualize neuronal activity, immune cell dynamics, and developmental processes in embryos, showcasing its versatility. news-medical.netnih.gov The combination of advanced coumarin-derived probes with TPM technology provides a powerful toolkit for investigating cellular and subcellular events in real-time and in vivo. encyclopedia.pub

Utility in Cellular Research

The balance between oxidants and reductants, known as the redox balance, is crucial for normal cellular function. Imbalances are associated with numerous pathological conditions. Coumarin-derived fluorescent probes are instrumental in monitoring the key components of the intracellular redox state. Probes have been specifically designed to detect and quantify NAD(P)H, a central molecule in cellular metabolism and redox homeostasis. nih.gov These probes often work by sensing hydride transfer from NAD(P)H, which triggers a fluorescent response through an enhanced intramolecular charge transfer (ICT) mechanism. nih.gov

Furthermore, coumarin-based probes can detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻). thno.org Peroxynitrite is a potent oxidant involved in oxidative and nitrating stress. thno.org Probes designed to react with ONOO⁻ typically involve the oxidation of a boronic ester to a phenolic hydroxyl group, which causes a significant increase in fluorescence intensity. thno.org The ability to visualize these species allows researchers to study the intricate details of cellular metabolism and the pathogenesis of diseases linked to oxidative stress. thno.orgnih.gov

Understanding the complex interplay, or "cross-talk," between different biological molecules is a key challenge in cellular research. Dual-responsive and logic-gate-based fluorescent probes are emerging as critical tools for this purpose. The previously mentioned Cou-F probe, which can distinguish between cysteine and bisulfite, is a prime example of a tool for studying the relationship between these two species in living cells. nih.gov

More advanced probes operate based on 'AND' logic, where a fluorescent signal is produced only in the simultaneous presence of two different analytes. A coumarin-based probe, ROS-AHC, was developed for the detection of peroxynitrite 'AND' biological thiols. researchgate.net This probe showed a minimal fluorescent response when exposed to only glutathione (GSH) or only ONOO⁻. However, in the presence of both analytes, a significant enhancement in fluorescence was observed. researchgate.net Such probes are invaluable for elucidating complex signaling pathways and understanding how different cellular components interact to maintain homeostasis or contribute to disease.

Table 2: Summary of Probe Applications in Cellular Research

| Application | Target Analyte(s) | Probe Strategy/Example | Imaging Modality | Reference |

|---|---|---|---|---|

| Dual-Channel Detection | Cysteine (Cys) & Bisulfite (HSO₃⁻) | Cou-F: Differentiates analytes at 521 nm and 500 nm | Fluorescence Microscopy | nih.gov |

| Intracellular Redox Balance | NAD(P)H | Hydride transfer sensing, enhanced ICT | Confocal Microscopy | nih.gov |

| Intracellular Redox Balance | Peroxynitrite (ONOO⁻) | Boronic ester oxidation | Two-Photon Microscopy | thno.org |

| Visualization of Cross-Talk | Peroxynitrite & Thiols (e.g., GSH) | ROS-AHC: 'AND' logic gate | Fluorescence Microscopy | researchgate.net |

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the direct application of "this compound" derivatives for the specialized purpose of tumor cell imaging and microenvironment studies.

The field of fluorescent probes for oncology research extensively utilizes the broader class of coumarin-based compounds. Derivatives of 3-aminocoumarin (B156225) and 7-aminocoumarin, for instance, are well-documented as effective fluorophores for bioimaging. researchgate.netresearchgate.netmdpi.com These molecules are valued for their strong fluorescence, good photostability, and the sensitivity of their optical properties to the local microenvironment, which can be tuned by chemical modifications. mdpi.comacs.org

Research in this area often focuses on modifying the coumarin scaffold at various positions, particularly the 3- and 7-positions, to enhance photophysical properties and introduce specific functionalities for sensing and targeting. nih.gov For example, introducing electron-donating groups at the 7-position is a common strategy to increase fluorescence quantum yields. researchgate.net The 3-position is frequently used to attach recognition moieties that can interact with specific analytes or cellular components, or to extend the π-conjugation of the system to shift fluorescence to longer wavelengths. nih.govnih.gov

However, specific studies detailing the synthesis of this compound derivatives and their subsequent application as fluorescent probes for imaging cancer cells or studying the tumor microenvironment (e.g., pH, viscosity, hypoxia) are not prominently available. While the foundational 3-aminocoumarin structure is a component of some fluorescent probes, the specific N-methylation to a methylamino group and its impact and application in this precise context are not detailed in the available literature.

Therefore, an article focusing solely on the applications of this compound derivatives in tumor imaging cannot be generated with the required scientific accuracy and detail at this time. Further research and publications specifically addressing this class of compounds are needed to provide the necessary findings for such a specialized review.

Future Research Directions and Unexplored Avenues for 3 Methylamino 2h 1 Benzopyran 2 One Research

Development of Novel Synthetic Methodologies for Enhanced Yields and Selectivity

While methods for the synthesis of coumarin (B35378) derivatives exist, a primary focus for future research should be the development of more efficient, selective, and sustainable synthetic routes for 3-(Methylamino)-2H-1-benzopyran-2-one and its analogues. Current methodologies can sometimes be limited by moderate yields, the need for harsh reaction conditions, or the formation of side products, complicating purification.

Future synthetic strategies should aim for:

Chemoselectivity and Stereoselectivity: Research into novel catalytic systems could provide highly selective methods for the synthesis and derivatization of the coumarin core. For instance, developing stereoselective methods would be crucial if chiral derivatives are found to have enhanced activity. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions would significantly improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing solvent waste. mdpi.com

Green Chemistry Approaches: The exploration of environmentally benign solvents, catalyst systems (such as biocatalysis), and energy-efficient reaction conditions (like microwave-assisted synthesis) is essential for developing sustainable and scalable production methods.

Progress in these areas will not only facilitate the synthesis of the parent compound but also enable the creation of diverse chemical libraries necessary for comprehensive SAR studies.

Elucidation of Undiscovered Molecular Targets and Polypharmacology

A significant untapped area of research is the comprehensive identification of the molecular targets of this compound. While the broader coumarin class is known to interact with various enzymes and receptors, the specific binding partners for this particular derivative are not fully understood. It is plausible that the compound exhibits polypharmacology—the ability to interact with multiple molecular targets. nih.gov This characteristic can be advantageous for treating complex multifactorial diseases but also poses a risk for off-target effects.

Future investigations should include:

High-Throughput Screening (HTS): Screening the compound against large panels of receptors, enzymes, and other protein targets to identify primary and secondary binding partners.

Proteomics and Chemical Biology Approaches: Utilizing techniques like affinity chromatography-mass spectrometry and activity-based protein profiling to identify target proteins directly from cell or tissue lysates.

Computational Prediction: Employing artificial intelligence and machine learning algorithms to predict potential drug-protein interactions and guide experimental validation, thereby identifying likely targets and off-targets. nih.gov

Uncovering the full spectrum of molecular interactions will provide a deeper understanding of the compound's mechanism of action and could reveal opportunities for drug repurposing.

Advanced SAR and Mechanistic Investigations to Guide Derivatization

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. This involves synthesizing a focused library of analogues and evaluating how specific structural modifications influence biological activity. nih.gov

Key areas for SAR investigation include:

Modification of the Amino Group: Substituting the methyl group with other alkyl, aryl, or functionalized moieties to probe the size and electronic requirements of the binding pocket.

Substitution on the Benzopyran Ring: Introducing various substituents (e.g., halogens, hydroxyl, alkoxy groups) at different positions on the aromatic ring to modulate properties like lipophilicity, electronic distribution, and metabolic stability. nih.gov

Bioisosteric Replacement: Replacing the methylamino group or other parts of the molecule with bioisosteres to improve potency, selectivity, or pharmacokinetic properties.

These experimental efforts, when combined with computational modeling and molecular docking studies, will generate a detailed SAR map. This map will be an invaluable tool for the rational design of second-generation derivatives with enhanced potency, reduced toxicity, and improved drug-like properties. jfda-online.com

Exploration of New Therapeutic Areas and Biological Activities

The benzopyran-2-one nucleus is a "privileged structure" in medicinal chemistry, known to be associated with a wide array of pharmacological effects. researchgate.net While some activities are well-documented for the coumarin class, this compound itself has likely not been exhaustively profiled. nih.govdut.ac.za A broad-based screening approach could uncover novel therapeutic applications.

Potential new areas for investigation include:

Antimicrobial Activity: Testing against a wide range of pathogenic bacteria and fungi, including drug-resistant strains. asrjetsjournal.orgresearchgate.net

Anticancer Properties: Evaluating cytotoxic and cytostatic effects against a diverse panel of human cancer cell lines and investigating mechanisms of cell death. dut.ac.zamdpi.com

Neuropharmacology: Screening for activity on central nervous system targets, such as serotonin (B10506) and dopamine (B1211576) receptors, given that related compounds have shown affinity for these sites. nih.gov

Anti-inflammatory and Antioxidant Effects: Quantifying its ability to modulate inflammatory pathways and neutralize oxidative stress, which are implicated in numerous chronic diseases. nih.gov

Discovering a novel activity in any of these areas could open up entirely new avenues for drug development based on this scaffold.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process and offers immense potential for accelerating the development of this compound-based therapeutics. nih.govmdpi.com

AI and ML can be applied in several key areas:

Predictive Modeling (QSAR): Developing robust QSAR models from experimental SAR data to accurately predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net